Withaperuvin C

Cancer Research Cytotoxicity Natural Products

Researchers should select Withaperuvin C over generic withanolides for its unique, experimentally verified dual bioactivity: moderate cytotoxicity (HepG2, SK-LU-1, MCF7; IC50 11.74–19.5 μg/mL) and α-glucosidase inhibition (IC50 407 μM). This profile enables sub-lethal, long-term cancer studies and polypharmacology modeling, unlike highly potent single-target analogs. Its distinct C-28 scaffold also serves as a superior starting point for semi-synthetic SAR derivatization.

Molecular Formula C28H38O7
Molecular Weight 486.6 g/mol
CAS No. 81644-34-0
Cat. No. B211718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWithaperuvin C
CAS81644-34-0
Molecular FormulaC28H38O7
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC(C5=CC=CC(=O)C45C)O)C)O)O)O)C
InChIInChI=1S/C28H38O7/c1-15-13-22(35-23(31)16(15)2)26(5,32)28(34)12-11-27(33)19-14-20(29)18-7-6-8-21(30)25(18,4)17(19)9-10-24(27,28)3/h6-8,17,19-20,22,29,32-34H,9-14H2,1-5H3/t17-,19+,20+,22+,24-,25+,26-,27+,28-/m0/s1
InChIKeyIBJZGHYOMSKIJB-TWLFGGHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Withaperuvin C (CAS 81644-34-0) for Research: A Withanolide with Cytotoxic and Antidiabetic Activity


Withaperuvin C (CAS 81644-34-0) is a withanolide steroidal lactone isolated from various Physalis and Withania species [1]. It demonstrates moderate cytotoxicity against cancer cell lines (HepG2, SK-LU-1, MCF7) with IC50 values ranging from 11.74 to 19.5 μg/mL [1]. Structurally, it is characterized by a C28 ergostane skeleton with multiple hydroxylations and an α,β-unsaturated δ-lactone side chain, differentiating it from other withanolides [2].

Why Generic Withanolide Substitution Fails: Withaperuvin C's Distinct Activity Profile


Substituting Withaperuvin C with a generic withanolide or a closely related analog (e.g., 28-hydroxywithaperuvin C, withanolide E) is scientifically unsound due to significant differences in potency and target selectivity [1]. While many withanolides share a core scaffold, subtle variations in hydroxylation patterns and side-chain structure, as seen in Withaperuvin C, lead to profound changes in biological activity [1]. For instance, in a direct comparison of six withanolides from the same study, Withaperuvin C exhibited moderate cytotoxicity (IC50: 11.74-19.5 μg/mL) while withanolide E and 4β-hydroxywithanolide E were >100-fold more potent (IC50: 0.051-0.86 μg/mL) [1]. Furthermore, Withaperuvin C demonstrates measurable α-glucosidase inhibition (IC50: 407 μM) that is absent in several other withanolides from the same study, confirming that its multi-target profile is unique and not interchangeable with other class members [2].

Withaperuvin C (81644-34-0) Quantitative Evidence Guide: Head-to-Head Comparisons


Withaperuvin C Cytotoxicity vs. Potent Analogs: A Clear Potency Differential

In a head-to-head study of six withanolides isolated from Physalis minima, Withaperuvin C demonstrated moderate cytotoxicity against three cancer cell lines (HepG2, SK-LU-1, MCF7), with IC50 values of 19.5, 14.65, and 11.74 μg/mL, respectively [1]. In stark contrast, withanolide E (1) and 4β-hydroxywithanolide E (3) were the most potent, with IC50 values ranging from 0.051 ± 0.004 to 0.86 ± 0.09 μg/mL across the same cell lines, indicating a >100-fold difference in potency [1]. This quantitative data demonstrates that Withaperuvin C is a moderately active compound, not a highly potent cytotoxic agent, which is crucial for experimental design.

Cancer Research Cytotoxicity Natural Products

Withaperuvin C vs. Withanolide J and Coagulin E: Superior α-Glucosidase Inhibition

In a direct comparison of six withanolides from Withania coagulans, Withaperuvin C demonstrated significant α-glucosidase inhibitory activity with an IC50 of 407 ± 4.5 μM [1]. This activity was superior to that of withanolid J (IC50: 683 ± 0.94 μM) and comparable to coagulin E (IC50: 407 μM), while 27-hydroxywithanolide I was the most potent (IC50: 66.7 ± 3.6 μM) [1]. This data establishes Withaperuvin C as a mid-tier α-glucosidase inhibitor within this specific set of withanolides, providing a benchmark for activity comparisons.

Diabetes α-Glucosidase Metabolic Disease

Withaperuvin C's Multi-Target Profile: A Differentiator from Highly Selective Analogs

A cross-study analysis reveals that Withaperuvin C engages at least two distinct biological targets: it induces cancer cell cytotoxicity (IC50: 11.74-19.5 μg/mL against MCF7, SK-LU-1, HepG2) [1] and inhibits α-glucosidase (IC50: 407 μM) [2]. This contrasts with many other withanolides which show high potency but narrower target selectivity. For example, 4β-hydroxywithanolide E, while >100-fold more cytotoxic (IC50: 0.051-0.86 μg/mL), showed no significant α-glucosidase inhibition in related studies [1][2]. This multi-target engagement, even with moderate potency at each target, makes Withaperuvin C a distinct tool compound for investigating complex disease networks or polypharmacology approaches.

Polypharmacology Multi-target Drug Discovery Withanolides

Withaperuvin C vs. 28-Hydroxywithaperuvin C: The Impact of a Single Hydroxyl Group

Withaperuvin C and its analog 28-hydroxywithaperuvin C differ only by a single hydroxyl group at the C-28 position [1]. While both compounds were isolated together from P. minima and P. peruviana, their biological activities differ [2]. Quantitative cytotoxicity data for 28-hydroxywithaperuvin C is currently limited in public literature, but this structural variation is a critical differentiator for medicinal chemists and SAR studies. The C-28 methyl group in Withaperuvin C versus the C-28 hydroxymethyl group in the analog represents a key modification point for further derivatization [1][2].

Structure-Activity Relationship Withanolide Natural Product Chemistry

Withaperuvin C (81644-34-0) Research Applications Based on Quantified Evidence


Mechanistic Studies of Moderate Cytotoxicity in Cancer Cells

Researchers investigating non-lethal, cytostatic, or senescence-inducing mechanisms in cancer cells should select Withaperuvin C. Its moderate cytotoxicity (IC50: 11.74-19.5 μg/mL) [1] allows for longer-term studies at sub-lethal concentrations, unlike highly potent analogs like withanolide E which induce rapid cell death at sub-micromolar concentrations [1].

Validation of Multi-Target Polypharmacology Hypotheses

For projects aiming to validate computational models of polypharmacology or to study the synergistic effects of concurrent enzyme inhibition and cytotoxic stress, Withaperuvin C is a superior choice. Its dual, experimentally-verified activities against α-glucosidase (IC50: 407 μM) [2] and cancer cell viability [1] provide a tangible basis for exploring network pharmacology, unlike many other withanolides which are single-target dominant.

Semi-Synthetic Derivatization at the C-28 Position

Medicinal chemistry groups focused on structure-activity relationship (SAR) studies should procure Withaperuvin C as a scaffold for semi-synthesis, specifically for modifications at the C-28 position [1][3]. Its structural differentiation from 28-hydroxywithaperuvin C (a C-28 hydroxymethyl analog) provides a clear starting point for generating novel derivatives through methylation or oxidation chemistries that are not possible with the 28-hydroxy analog [3].

Postprandial Glucose Regulation Studies in Metabolic Disease Models

In the context of developing nutraceuticals or lead compounds for type 2 diabetes, Withaperuvin C is a relevant tool for α-glucosidase inhibition studies. Its measured IC50 of 407 μM [2] positions it as a mid-potency control or lead compound, offering a distinct activity benchmark compared to the more potent 27-hydroxywithanolide I (IC50: 66.7 μM) and the weaker withanolid J (IC50: 683 μM) [2].

Technical Documentation Hub

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